molecular formula C64H56N8Zn B12815432 Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine

Cat. No.: B12815432
M. Wt: 1002.6 g/mol
InChI Key: QSAQNAXTLSXDAT-UHFFFAOYSA-N
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Description

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is a complex organic compound with the molecular formula C64H56N8Zn. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and photophysical properties. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of zinc salts. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The presence of tert-butyl groups at the peripheral positions enhances the solubility and prevents aggregation of the naphthalocyanine molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to achieve high purity levels required for its applications in photonics and optoelectronics .

Chemical Reactions Analysis

Types of Reactions

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc naphthalocyanine dioxides, while reduction can yield zinc naphthalocyanine hydrides .

Scientific Research Applications

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. Upon light absorption, the compound transitions from the ground state to an excited singlet state (S1). It can then undergo intersystem crossing to a triplet state (T1), which can interact with molecular oxygen to produce reactive oxygen species. These reactive species are responsible for the compound’s photodynamic effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its high stability, solubility, and distinct photophysical properties. The presence of zinc in the central cavity and tert-butyl groups at the periphery enhances its electronic properties and prevents aggregation, making it more effective in applications like photodynamic therapy and organic electronics compared to its counterparts .

Properties

Molecular Formula

C64H56N8Zn

Molecular Weight

1002.6 g/mol

IUPAC Name

zinc;8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene

InChI

InChI=1S/C64H56N8.Zn/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2

InChI Key

QSAQNAXTLSXDAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Zn+2]

Origin of Product

United States

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